ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate
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Overview
Description
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the chloropyridine intermediate: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the necessary functional groups.
Coupling reaction: The chloropyridine intermediate is then coupled with N-methylformamide under specific conditions to form the N-methylformamido derivative.
Esterification: The final step involves the esterification of the N-methylformamido derivative with ethyl 3-phenylpropanoate to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloropyridine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethyl 2-(2-chloropyridin-4-yl)acetate and ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate share structural similarities.
Uniqueness: The presence of the N-methylformamido group and the specific arrangement of functional groups in this compound contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-[(2-chloropyridine-4-carbonyl)-methylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-24-18(23)15(11-13-7-5-4-6-8-13)21(2)17(22)14-9-10-20-16(19)12-14/h4-10,12,15H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPEKKSQNAQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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